molecular formula C26H19F2N5O3 B2945818 N-(3,5-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1032002-43-9

N-(3,5-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2945818
CAS No.: 1032002-43-9
M. Wt: 487.467
InChI Key: UFLILSYFERFWJY-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a recognized and potent small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases Source . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors Source . This compound exerts its research value by competitively targeting the ATP-binding pocket of PIM kinases, thereby potently inhibiting their enzymatic activity and leading to the disruption of downstream signaling pathways that promote tumorigenesis Source . Its primary research applications are in the field of oncology, where it is used in vitro and in vivo to investigate the biological roles of PIM kinases, to explore mechanisms of cancer cell survival and resistance, and to evaluate the therapeutic potential of PIM kinase inhibition as a monotherapy or in combination with other anticancer agents Source . The compound's structure, featuring a 1,8-naphthyridin-4-one core linked to a 1,2,4-oxadiazol group, is optimized for high selectivity and potency against the PIM kinase family. Researchers utilize this tool compound to advance the understanding of cancer biology and to validate PIM kinases as a viable drug target.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2N5O3/c1-14-3-6-16(7-4-14)24-31-26(36-32-24)21-12-33(25-20(23(21)35)8-5-15(2)29-25)13-22(34)30-19-10-17(27)9-18(28)11-19/h3-12H,13H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLILSYFERFWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the oxadiazole and acetamide groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound

  • Core : 1,8-naphthyridine (4-oxo-1,4-dihydro derivative).
  • Substituents :
    • 1,2,4-Oxadiazole ring at position 3 (linked to 4-methylphenyl).
    • Acetamide group at position 2 (N-linked to 3,5-difluorophenyl).
  • Key functional groups : Fluorinated aryl, oxadiazole, and acetamide.

Analog 1: Naphthalene-Triazole Acetamides (, e.g., Compound 6b)

  • Core : Naphthalene.
  • Substituents :
    • 1,2,3-Triazole ring (linked to naphthalen-1-yloxy methyl).
    • Acetamide group (N-linked to nitro-substituted phenyl).
  • Key functional groups : Nitroaryl, triazole, and naphthalene .

Analog 2: 1,5-Naphthyridine Acetamide (, Compound 17)

  • Core : 1,5-naphthyridine (6-methoxy-2-methyl derivative).
  • Substituents :
    • Methoxy group at position 4.
    • Acetamide group (N-linked to 3,5-dimethylphenyl).
  • Key functional groups : Dimethylphenyl, methoxy, and naphthyridine .

Physicochemical and Spectroscopic Properties

Property Target Compound Analog 1 (6b) Analog 2 (17)
Molecular Weight ~495 (estimated) 404.14 352.4
Polar Groups Oxadiazole, fluorophenyl Triazole, nitro Methoxy, dimethylphenyl
1H NMR Features Expected δ 8–10 (naphthyridine H), δ 5–7 (Ar-H, oxadiazole) δ 8.36 (triazole H), δ 10.79 (–NH) δ 8.13 (naphthyridine H), δ 5.03 (–OCH2)
IR Stretches Predicted C=O (~1670 cm⁻¹), C–F (~1250 cm⁻¹) C=O (1682 cm⁻¹), –NO2 (1504 cm⁻¹) C=O (165.6 ppm in 13C NMR)

Biological Activity

N-(3,5-difluorophenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates multiple functional groups, including:

  • Naphthyridine core : Known for its diverse biological activity.
  • Oxadiazole moiety : Associated with various pharmacological effects.

Molecular Formula : C21H17F2N5O
Molecular Weight : 394.39 g/mol
CAS Number : 1251609-07-0

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives often exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and HepG2. The IC50 values for these compounds typically range from 5.1 to 22.08 µM .
CompoundCell LineIC50 (µM)Reference
16fHepG26.19
16fMCF-75.10

The mechanism of action for N-(3,5-difluorophenyl)-2-{7-methyl... may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It might interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
  • Induction of Apoptosis : Evidence suggests that some derivatives induce apoptosis through caspase pathways .

Other Biological Activities

In addition to anticancer effects, oxadiazole derivatives have demonstrated a range of other biological activities:

  • Antimicrobial Activity : Some studies report potent antibacterial and antifungal activities against various pathogens .
Activity TypeExample CompoundsReference
AntibacterialOxadiazole derivatives
AntifungalVarious oxadiazoles

Case Studies

Several case studies have been documented regarding the biological efficacy of oxadiazole-containing compounds:

  • Study on Anticancer Properties :
    • A study synthesized several oxadiazole derivatives and tested their activity against MCF-7 cells. Compounds showed varying degrees of cytotoxicity with some achieving IC50 values as low as 5 µM .
  • Analgesic and Anti-inflammatory Effects :
    • A review highlighted the analgesic properties of certain oxadiazole derivatives in vivo, demonstrating significant pain relief comparable to standard analgesics .

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,8-naphthyridine and 1,2,4-oxadiazol-5-yl moieties in this compound?

Methodological Answer:
The 1,8-naphthyridine core can be synthesized via cyclocondensation of aminopyridine derivatives with diketones or via Pd-catalyzed cross-coupling reactions for functionalization at specific positions . For the 1,2,4-oxadiazole ring, a two-step approach is typical: (1) formation of an amidoxime intermediate by reacting a nitrile with hydroxylamine, followed by (2) cyclization using carbodiimides or CDI (1,1'-carbonyldiimidazole) in anhydrous DMSO . Purity should be monitored using HPLC with Chromolith or Purospher® columns for high-resolution separation .

Advanced: How can Design of Experiments (DoE) and Bayesian optimization improve yield in multi-step synthesis?

Methodological Answer:
DoE can systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent ratio) by screening variables via fractional factorial or response surface designs . For example, Bayesian optimization algorithms can prioritize reaction conditions with the highest likelihood of success by iteratively updating probabilistic models based on prior experimental data. This approach reduces the number of trials needed to maximize yield, particularly for challenging steps like oxadiazole cyclization or naphthyridine oxidation .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR : 1H/13C NMR identifies substituent patterns (e.g., difluorophenyl protons at δ 6.8–7.2 ppm; naphthyridine carbonyl at ~170 ppm) .
  • HRMS : Validates molecular weight (e.g., exact mass calculated for C₃₁H₂₃F₂N₅O₃).
  • LC-MS : Detects impurities (e.g., uncyclized intermediates) using gradients optimized for polar heterocycles .

Advanced: How can researchers resolve contradictions in biological activity data across assay platforms?

Methodological Answer:
Discrepancies may arise from assay-specific variables (e.g., cell permeability, protein binding). To address this:

  • Perform orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
  • Use SPR (surface plasmon resonance) to measure binding kinetics directly.
  • Validate target engagement via CETSA (cellular thermal shift assay) .
    Statistical tools like ANOVA can identify outliers, while replication in independent labs reduces technical variability .

Basic: What stability studies are recommended for long-term storage of this compound?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products.
  • HPLC Stability Indicating Method : Use a C18 column with 0.1% TFA in water/acetonitrile gradients to separate degradants (e.g., hydrolyzed oxadiazole or oxidized naphthyridine) .
  • Storage recommendation: -20°C under argon, as per handling protocols for similar acetamide derivatives .

Advanced: How can molecular docking and MD simulations predict binding modes to therapeutic targets?

Methodological Answer:

  • Docking : Use AutoDock Vina to model interactions between the oxadiazole/naphthyridine core and target pockets (e.g., Pfmrk kinase). Key parameters: grid size covering the active site, flexible ligand torsion.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., between acetamide carbonyl and catalytic lysine) and hydrophobic contacts (e.g., 4-methylphenyl with nonpolar residues) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., measuring IC₅₀ for kinases or proteases).
  • Cell Viability : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assay, noting differences in potency linked to 3,5-difluorophenyl’s electron-withdrawing effects .
  • Solubility : Pre-dose compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced: How to address low reproducibility in synthetic batches?

Methodological Answer:

  • Trace Metal Analysis : Use ICP-MS to detect catalyst residues (e.g., Pd from coupling reactions) that may inhibit downstream steps.
  • Reaction Monitoring : Employ in situ FTIR or ReactIR to track intermediate formation (e.g., amidoxime during oxadiazole synthesis).
  • Purification : Optimize column chromatography (e.g., silica gel with EtOAc/hexane) or switch to preparative HPLC for challenging separations .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal exposure.
  • Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., DMSO, hydroxylamine).
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS protocols for acetamide derivatives as a reference .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthesis : Introduce ¹³C at the naphthyridine carbonyl via labeled starting materials (e.g., ¹³C-acetic anhydride).
  • Mass Spectrometry : Use HRMS/MS to track labeled fragments in hepatocyte incubations.
  • NMR : ¹⁵N-labeling of the oxadiazole nitrogen enables detection of metabolic products (e.g., ring-opened metabolites) .

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